molecular formula C7H12ClN3O B2437846 1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride CAS No. 2138131-86-7

1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride

Cat. No. B2437846
CAS RN: 2138131-86-7
M. Wt: 189.64
InChI Key: ZMNSWWXGEBRDRD-UHFFFAOYSA-N
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Description

“1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride” is an organic compound with the CAS Number: 2138131-86-7 . It has a molecular weight of 189.64 . The IUPAC name for this compound is 1-(1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride . It appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3O.ClH/c8-7(3-1-2-4-7)6-9-5-11-10-6;/h5H,1-4,8H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 189.64 . The IUPAC name for this compound is 1-(1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride . The InChI code for this compound is 1S/C7H11N3O.ClH/c8-7(3-1-2-4-7)6-9-5-11-10-6;/h5H,1-4,8H2;1H .

Scientific Research Applications

Synthetic Procedures and Pharmacological Activities

1,2,4-oxadiazoles, including “1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride”, are noted for their synthesis involving the conversion of cyanide to hydroxyl amine followed by a 1,3-dipolar cycloaddition reaction to form a ringed structure. These compounds are recognized for their broad range of medicinal applications, serving as bioisosteres for carboxylic acid and carboxamide groups (Aggarwal, Goyal, & Kaur, 2020).

Process Safety in Synthesis

The synthesis of 1,2,4-oxadiazol derivatives emphasizes process safety, especially in selecting thermally stable compounds. Protecting groups play a crucial role in ensuring the thermal stability of intermediates, underscoring the importance of process safety principles in defining optimal reaction parameters (Likhite et al., 2016).

Energetic Material Applications

Certain multicyclic 1,2,4-oxadiazoles demonstrate notable potential as energetic materials due to their high density and thermal stability. The design of these materials focuses on their multicyclic nature with a 1,2,4-oxadiazole core, aiming for good thermal stability and high density. The synthesis and characterization of these compounds reveal their suitability for applications requiring energetic materials (Pagoria et al., 2017).

Copper-Catalyzed Synthesis

A copper-catalyzed cascade annulation process facilitates the formation of various 3,5-disubstituted-1,2,4-oxadiazoles. This method represents a straightforward protocol, leveraging the advantages of atom- and step-economy, good functional group tolerance, and operational simplicity (Guo et al., 2015).

Role in Inhibiting Platelet Aggregation

1,2,4-oxadiazoles are also explored for their inhibitory activities against platelet aggregation, indicating their potential in therapeutic applications. The synthesis process involves abnormal cyclization reactions and an evaluation of the compounds’ inhibitory activities, demonstrating their biological significance (Okuda et al., 2010).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, H315 means it causes skin irritation, H319 means it causes serious eye irritation, and H335 means it may cause respiratory irritation .

properties

IUPAC Name

1-(1,2,4-oxadiazol-3-yl)cyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c8-7(3-1-2-4-7)6-9-5-11-10-6;/h5H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNSWWXGEBRDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NOC=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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